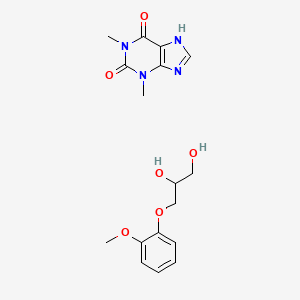

Guaifylline

Description

Properties

CAS No. |

5634-38-8 |

|---|---|

Molecular Formula |

C17H22N4O6 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;3-(2-methoxyphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C10H14O4.C7H8N4O2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9) |

InChI Key |

PVKUHCBHOUMGJN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Guaifenesin on Respiratory Tract Secretions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin, the only expectorant approved by the U.S. Food and Drug Administration for over-the-counter use, has a long history in the management of productive cough.[1] Its mechanism of action, once thought to be solely based on a neural reflex, is now understood to be a dual mechanism involving both indirect and direct effects on the respiratory tract. This technical guide provides a comprehensive overview of the current understanding of guaifenesin's mechanism of action, with a focus on its effects on respiratory tract secretions. It consolidates quantitative data from key studies, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Introduction

Excessive mucus production and impaired mucus clearance are hallmark features of numerous respiratory conditions, including acute upper respiratory tract infections and chronic bronchitis.[2] Mucoactive agents are a cornerstone of symptomatic treatment, and among them, guaifenesin is one of the most widely used.[1] While clinically recognized for its ability to loosen and thin bronchial secretions, making coughs more productive, the precise molecular and physiological mechanisms underlying these effects have been the subject of ongoing research.[1][2] This guide delves into the two primary proposed mechanisms of action: the neurogenic gastro-pulmonary reflex and the direct effects on airway epithelial cells.

The Dual Mechanism of Action of Guaifenesin

The Neurogenic Gastro-Pulmonary Reflex

The traditional and most well-established mechanism of action for guaifenesin is the stimulation of a vagally-mediated gastro-pulmonary reflex.[3] This indirect mechanism is initiated by the irritation of vagal afferent nerve endings in the gastric mucosa following oral administration of guaifenesin.[3]

This stimulation triggers a reflex arc that results in increased parasympathetic efferent activity to the respiratory tract. The release of acetylcholine from vagal nerve endings in the airways stimulates submucosal glands and goblet cells, leading to an increase in the volume of lower viscosity respiratory secretions.[4] This increased and thinner mucus is then more easily cleared by coughing and mucociliary action. A study in rats supports this neurogenic theory, demonstrating that oral, but not intravenous, administration of guaifenesin increased respiratory secretions.

Caption: The Gastro-Pulmonary Reflex induced by guaifenesin.

Direct Effects on Airway Epithelial Cells

More recent in vitro studies using differentiated human airway epithelial cells have revealed a direct effect of guaifenesin on the respiratory epithelium.[1] These studies suggest that guaifenesin, at clinically relevant concentrations, can directly modulate mucus production and properties, as well as enhance mucociliary clearance.[1]

Key direct effects include:

-

Reduced Mucin Production: Guaifenesin has been shown to decrease the production and secretion of MUC5AC, a major gel-forming mucin in the airways.[1]

-

Altered Mucus Rheology: The drug can decrease the viscoelasticity of mucus, making it less thick and easier to transport.[1]

-

Enhanced Mucociliary Clearance: By reducing mucin content and altering its rheological properties, guaifenesin can improve the rate of mucociliary transport.[1]

The precise intracellular signaling pathways by which guaifenesin exerts these direct effects are not yet fully elucidated and represent an active area of research.

References

Pharmacological profile of glyceryl guaiacolate ether

An In-depth Technical Guide on the Pharmacological Profile of Glyceryl Guaiacolate Ether

Introduction

Glyceryl guaiacolate ether, more commonly known as guaifenesin, is a widely utilized expectorant in the management of chest congestion and cough associated with various respiratory conditions.[1][2] Approved by the U.S. Food and Drug Administration (FDA) in 1952, it remains the only expectorant legally marketed over-the-counter (OTC) in the United States for symptoms of acute upper respiratory tract infections (URTIs) and stable chronic bronchitis.[2][3] Chemically, it is an ether of guaiacol and glycerine.[4] This technical guide provides a comprehensive overview of the pharmacological profile of guaifenesin, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical data, tailored for researchers and drug development professionals.

Mechanism of Action

The precise mechanism of action for guaifenesin is not fully elucidated, but several pathways have been proposed. The primary effect is believed to be the enhancement of mucus clearance.[1][5][6]

Primary Mechanisms:

-

Neurogenic Stimulation (Gastro-pulmonary Reflex): The most cited theory suggests that guaifenesin stimulates vagal afferent nerves in the gastric mucosa.[2][7] This action initiates a reflex activation of the parasympathetic nervous system, leading to increased glandular secretions in the respiratory tract.[4][7] The resulting increase in the volume and hydration of airway mucus facilitates its removal.[7][8] A study in rats supported this hypothesis by showing that orally administered guaifenesin increased respiratory secretions, whereas intravenous administration did not.[2]

-

Direct Effects on Respiratory Epithelium: Emerging evidence from in vitro models suggests guaifenesin may also act directly on airway epithelial cells.[9] These direct interactions can modify epithelial cell secretions, suppress mucin production, reduce mucus viscoelasticity, and decrease mucus-cell surface interactions, thereby improving mucociliary transport.[2][6][9]

-

Cough Reflex Modulation: In patients with URTIs, guaifenesin has been shown to inhibit cough reflex sensitivity.[2][5] This effect was not observed in healthy volunteers, suggesting it specifically targets hypersensitive cough receptors present during an infection.[2][5]

Other Potential Mechanisms:

-

NMDA Receptor Antagonism: Some research suggests that guaifenesin may act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which could contribute to its observed muscle relaxant and anticonvulsant effects, particularly seen in veterinary medicine.[1][10]

Pharmacodynamics

Guaifenesin's primary pharmacodynamic effect is to alter the properties of respiratory tract mucus. By increasing the production of respiratory fluids, it reduces the thickness, adhesiveness, and surface tension of mucus.[11] This change in rheology makes secretions less viscous and easier to clear from the airways via ciliary action and coughing, transforming a dry, unproductive cough into a more productive one.[1][11]

Studies have demonstrated that guaifenesin can:

Additionally, guaifenesin has centrally acting muscle relaxant properties, which are utilized in large-animal veterinary surgery.[4] While not its primary indication in humans for respiratory ailments, a phase II study suggested that a 1200 mg dose could provide some symptomatic relief of upper back musculoskeletal pain and spasm.[13]

Pharmacokinetics

Guaifenesin is well-absorbed from the gastrointestinal tract following oral administration.[1][11][14] It is rapidly metabolized, primarily in the liver via oxidation to β-(2-methoxyphenoxy)-lactic acid, and also undergoes demethylation.[1][15] The parent drug is typically not detectable in urine; instead, its inactive metabolites are excreted renally.[1][14]

Table 1: Pharmacokinetic Parameters of Guaifenesin in Adults

| Parameter | Value | Source |

| Time to Peak (Tmax) | ~1.69 hours (Immediate-Release) | [2][16] |

| Elimination Half-Life (t1/2) | ~1 hour | [1][2] |

| Apparent Volume of Distribution (Vd/F) | 116 L (CV=45.7%) | [1][15] |

| Mean Clearance (CL/F) | 94.8 L/hr (CV=51.4%) | [1][14] |

| Metabolism | Hepatic (Oxidation and Demethylation) | [1][15] |

| Excretion | Renal (as inactive metabolites) | [1][11] |

Table 2: Pharmacokinetic Parameters of Guaifenesin in Pediatric Subjects (Aged 2-17)

| Parameter | Value | Source |

| Time to Peak (Tmax) | ~0.5 hours | [2][17] |

| Elimination Half-Life (t1/2) | ~1 hour | [2][6] |

Table 3: Pharmacokinetic Parameters of Guaifenesin in Animal Models

| Animal Model | Parameter | Value | Source |

| Rat | Tmax (Oral Gavage) | 27 minutes | [2][6] |

| Bioavailability (Oral) | ~70% | [6] | |

| Half-Life (IV) | ~45 minutes | [6] | |

| Horse | Tmax (Oral) | 15 minutes | [18] |

| Elimination Half-Life | 2.62 ± 1.24 hours | [18] |

Experimental Protocols

The evaluation of guaifenesin's efficacy relies on a variety of specialized experimental designs.

Mucociliary Clearance (MCC) Measurement:

-

Objective: To quantify the rate of mucus removal from the lungs.

-

Methodology:

-

Subjects inhale radiolabeled tracer particles (e.g., Technetium-99m labeled albumin).

-

A gamma camera is used to measure the initial deposition of the tracer in the lungs and to track its clearance over several hours.

-

The rate of removal of the radioactive particles provides a direct measure of MCC efficiency.

-

Studies often employ a crossover design where subjects receive both guaifenesin and a placebo on separate occasions to minimize inter-subject variability.[2]

-

Cough Reflex Sensitivity Testing:

-

Objective: To assess the drug's effect on the threshold required to induce a cough.

-

Methodology:

-

Subjects inhale nebulized capsaicin at progressively increasing concentrations.

-

The concentration of capsaicin required to elicit a defined number of coughs (e.g., 2 or 5) is determined.

-

A higher concentration threshold after drug administration indicates a reduction in cough reflex sensitivity.

-

This protocol has been used to demonstrate guaifenesin's inhibitory effect on the cough reflex in patients with URTIs.[2]

-

Pharmacokinetic Analysis:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Methodology:

-

Subjects are administered a single oral dose of guaifenesin.

-

Serial blood samples are collected at predefined time points post-administration.

-

Plasma concentrations of guaifenesin are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.[17][18]

-

Clinical Efficacy and Safety

Guaifenesin is indicated for providing symptomatic relief from congested chests and coughs due to the common cold, bronchitis, and other respiratory illnesses.[1] Its clinical efficacy has been most widely demonstrated in conditions with stable symptoms of excess mucus production, such as chronic bronchitis.[2][19] In acute URTIs, while widely used, study results have been inconsistent.[20] A Cochrane review of three clinical trials for acute cough found one study showing significant benefit while two did not.[4]

Safety Profile: Guaifenesin has a well-established and favorable safety and tolerability profile in both adult and pediatric populations.[2][20]

-

Common Adverse Events: Side effects are generally mild and may include dizziness, headache, nausea, and vomiting, particularly at high doses.[2][4]

-

Overdose: The most prevalent signs of overdose are nausea and vomiting.[1]

-

Serious Adverse Events: Serious adverse events are rare.[20] A continuous safety surveillance analysis from 2008 to 2014 found that guaifenesin had the lowest number of potentially related non-fatal adverse event cases among common OTC cough and cold medications.[2]

Conclusion

Glyceryl guaiacolate ether (guaifenesin) is an expectorant with a multifaceted pharmacological profile. Its primary mechanism is believed to involve a vagally mediated gastro-pulmonary reflex that increases the hydration of respiratory secretions, though direct effects on the airway epithelium also contribute. Pharmacodynamically, it improves the rheological properties of mucus, facilitating its clearance. The drug exhibits rapid oral absorption and a short half-life of approximately one hour, necessitating frequent dosing for immediate-release formulations. Clinically, it is a safe and effective agent for managing mucus-related symptoms, especially in stable chronic bronchitis. Further research into its direct epithelial actions and modulatory effects on the cough reflex will continue to refine our understanding of this widely used therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Guaifenesin - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections | Multidisciplinary Respiratory Medicine [mrmjournal.org]

- 7. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guaifenesin: Pharmacology and Controversy_Chemicalbook [chemicalbook.com]

- 9. respiratory-therapy.com [respiratory-therapy.com]

- 10. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. brainkart.com [brainkart.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GUAIFENESIN (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guaifenesin Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rmtcnet.com [rmtcnet.com]

- 19. Articles [globalrx.com]

- 20. dovepress.com [dovepress.com]

Preliminary Studies on the Neurological Effects of Guaifenesin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, a widely utilized over-the-counter expectorant, has a pharmacological profile that extends beyond its effects on respiratory secretions. A growing body of preliminary evidence suggests that Guaifenesin exerts several effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of Guaifenesin's neurological effects, with a focus on its anticonvulsant, muscle relaxant, and central antitussive properties. The primary mechanism underlying these effects is hypothesized to be the antagonism of N-methyl-D-aspartate (NMDA) receptors. This document collates quantitative data from key preclinical and clinical studies, details the experimental protocols used, and visualizes the proposed mechanisms and workflows.

Anticonvulsant and Muscle Relaxant Properties

Preclinical studies have demonstrated Guaifenesin's potential as an anticonvulsant and muscle relaxant. These effects are likely linked to its action as a central nervous system depressant.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

A key study by Keshavarz et al. (2013) elucidated the anticonvulsant effects of Guaifenesin using the well-established pentylenetetrazol (PTZ) model, which is known to be sensitive to drugs that modulate the glutamatergic system, including NMDA receptor antagonists.[1][2]

-

Subjects: Male albino mice.

-

Drug Administration: Guaifenesin was dissolved in 0.25% Tween 80 and administered intraperitoneally (i.p.) at doses of 100, 200, 300, and 400 mg/kg. The control group received the vehicle, and a positive control group received Diazepam (3 mg/kg).

-

Seizure Induction: 30 minutes after drug administration, seizures were induced by an i.p. injection of PTZ (95 mg/kg).

-

Parameters Measured:

-

Latency to the onset of myoclonic, clonic, and tonic-clonic seizures.

-

Percentage of animals exhibiting convulsions.

-

Percentage of mortality.

-

-

Statistical Analysis: The effective dose for 50% of the animals (ED50) was calculated for protection against clonic and tonic-clonic seizures, as well as death.

Experimental workflow for the PTZ-induced seizure model.

Quantitative Data: Anticonvulsant Effects

The study demonstrated a dose-dependent anticonvulsant effect of Guaifenesin.[1][2]

| Dose (mg/kg) | Increase in Latency to Myoclonic Seizure | Increase in Latency to Clonic Seizure | Protection Against Tonic-Clonic Seizure | Protection Against Death |

| 100 | 141.8% | 141.8% | 0% | 0% |

| 200 | 124.2% | 124.2% | 25% | 12.5% |

| 300 | 167.0% | 473.0% | 50% | 37.5% |

| 400 | 232.9% | 1721.0% | 90% | 90% |

ED50 Values for Guaifenesin: [1][2]

| Parameter | ED50 (mg/kg) (95% CI) |

| Protection against clonic seizures | 744.88 (360-1540) |

| Protection against tonic-clonic seizures | 256 (178-363) |

| Protection against death | 328 (262-411) |

Experimental Protocol: Rotarod Test for Muscle Relaxation

To assess neuromuscular coordination and muscle relaxant effects, the same study utilized the rotarod test.[1][2]

-

Apparatus: A rotating rod apparatus.

-

Procedure: Mice were trained to stay on the rotating rod. After drug administration (same doses and route as the seizure model), the time each mouse remained on the rod was recorded. A decrease in performance time indicates reduced motor coordination and muscle relaxation.

Experimental workflow for the rotarod test.

Quantitative Data: Muscle Relaxant Effects

All tested doses of Guaifenesin (100, 200, 300, and 400 mg/kg) significantly reduced the time the mice were able to stay on the rotarod, indicating a muscle relaxant effect.[1][2] The effects at 300 and 400 mg/kg were more pronounced than those of Diazepam at 3 mg/kg.[1][2]

Proposed Mechanism of Action: NMDA Receptor Antagonism

The anticonvulsant and muscle relaxant properties of Guaifenesin are thought to be mediated through its interaction with the NMDA receptor, a key player in excitatory neurotransmission in the CNS.

Indirect Evidence and Rationale

-

Structural Similarity: Guaifenesin is structurally related to mephenesin, another centrally acting muscle relaxant that has been identified as an NMDA receptor antagonist.[3]

-

PTZ Model Sensitivity: The pentylenetetrazol-induced seizure model is known to be sensitive to NMDA receptor antagonists.[1][2] The efficacy of Guaifenesin in this model strongly suggests an interaction with the glutamatergic system.

-

Combined Effects: The concurrent presentation of both anticonvulsant and muscle relaxant effects is characteristic of some NMDA receptor antagonists.[1][2]

Proposed mechanism of Guaifenesin via NMDA receptor antagonism.

Central Antitussive Effect

Beyond its expectorant properties, Guaifenesin has been shown to have a central antitussive effect, suggesting a direct action on the neural pathways of the cough reflex.

Experimental Protocol: Capsaicin Cough Challenge in Humans

A study by Dicpinigaitis et al. investigated the effect of Guaifenesin on cough reflex sensitivity in human subjects with acute upper respiratory tract infections (URIs).

-

Subjects: Adults with symptoms of an acute URI.

-

Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: A single 400 mg oral dose of Guaifenesin or a matched placebo.

-

Challenge Agent: Capsaicin, a known tussive agent, was inhaled at increasing concentrations.

-

Primary Endpoint: The concentration of capsaicin that induced five or more coughs (C5) was determined. An increase in the C5 value indicates a desensitization of the cough reflex.

Quantitative Data: Inhibition of Cough Reflex Sensitivity

The study found that Guaifenesin significantly inhibited cough reflex sensitivity in subjects with URIs.[4][5]

| Treatment | Mean log C5 (± SEM) | p-value vs. Placebo |

| Placebo | 0.66 (± 0.14) | - |

| Guaifenesin (400 mg) | 0.92 (± 0.17) | 0.028 |

This finding suggests that Guaifenesin's antitussive effect may be due to a central mechanism, as it modulates the sensitivity of the cough reflex arc, rather than simply altering mucus characteristics.[4][5]

Analgesic Potentiation

Preliminary evidence also suggests that Guaifenesin may enhance the analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

A study by Sliva et al. evaluated the ability of Guaifenesin to potentiate the antinociceptive effects of ibuprofen, nimesulide, and celecoxib.

-

Model: Visceral pain was induced by an intraperitoneal injection of acetic acid, which causes characteristic writhing movements.

-

Drug Administration: Guaifenesin (200 mg/kg), NSAIDs at sub-analgesic doses, or a combination of both were administered orally.

-

Endpoint: The number of writhes was counted, and a reduction in writhing is indicative of an analgesic effect.

Quantitative Data: Synergistic Analgesia

Guaifenesin alone did not produce a significant antinociceptive effect. However, when co-administered with sub-analgesic doses of NSAIDs, a significant analgesic effect was observed.

| NSAID (Dose) | Guaifenesin (200 mg/kg) | Result |

| Ibuprofen (10 & 30 mg/kg) | + | Significant antinociceptive effect |

| Nimesulide (10 & 20 mg/kg) | + | Significant antinociceptive effect |

| Celecoxib (1 & 5 mg/kg) | + | Significant antinociceptive effect |

The study also found that co-administration of Guaifenesin significantly increased the plasma levels of nimesulide, suggesting a potential pharmacokinetic interaction contributing to the enhanced analgesic effect.

Pharmacokinetics and CNS Penetration

Guaifenesin is readily absorbed after oral administration and has a plasma half-life of approximately one hour.[6] It is extensively metabolized and excreted in the urine.[6] While detailed studies on the kinetics of Guaifenesin in the CNS are limited, the documented central effects, such as anticonvulsant and muscle relaxant activities, strongly indicate that the molecule crosses the blood-brain barrier to a pharmacologically relevant extent. An overdose case report identified Guaifenesin in brain tissue at a concentration of 17.0 µg/g, confirming its ability to penetrate the CNS.[7]

Future Directions and Conclusion

The preliminary studies outlined in this guide indicate that Guaifenesin has a range of neurological effects that warrant further investigation. The primary hypothesis for its anticonvulsant and muscle relaxant properties is NMDA receptor antagonism, a mechanism that is supported by indirect but compelling evidence. Its central antitussive and analgesic-potentiating effects further highlight its activity within the CNS.

For drug development professionals and researchers, several areas for future research are apparent:

-

Direct NMDA Receptor Binding and Modulation Studies: In vitro studies, such as radioligand binding assays and electrophysiological recordings (e.g., patch-clamp), are needed to definitively confirm and characterize the interaction of Guaifenesin with the NMDA receptor.

-

Investigation of GABAergic System Involvement: Given that many centrally acting muscle relaxants modulate the GABAergic system, exploring potential interactions of Guaifenesin with GABA receptors could provide a more complete picture of its mechanism of action.

-

Detailed CNS Pharmacokinetic Studies: Characterizing the rate and extent of Guaifenesin's penetration into the brain and its distribution within different brain regions would be crucial for understanding its dose-response relationship for neurological effects.

-

Clinical Trials for Neurological Indications: The preclinical and preliminary clinical findings suggest that Guaifenesin could be repurposed or developed for neurological conditions such as certain types of seizures or muscle spasticity. Well-controlled clinical trials are needed to evaluate its efficacy and safety in these patient populations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Exploring Guaifenesin for Fibromyalgia: A Potential Treatment? [moregooddays.com]

- 3. Guaifenesin enhances the analgesic potency of ibuprofen, nimesulide and celecoxib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Guaifenesin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin, a widely utilized expectorant, plays a crucial role in the symptomatic relief of chest congestion and cough. Its efficacy is intrinsically linked to its fundamental chemical and physical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of Guaifenesin, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical sciences.

Chemical and Physical Properties

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a white to slightly gray crystalline powder.[1] It possesses a slightly bitter aromatic taste and a characteristic odor.[2] The fundamental properties of Guaifenesin are summarized in the tables below, providing a quantitative basis for its behavior in various pharmaceutical and biological systems.

Table 1: General Chemical Properties of Guaifenesin

| Property | Value | Reference |

| Chemical Name | 3-(2-methoxyphenoxy)propane-1,2-propanediol | [2] |

| Synonyms | Glyceryl guaiacolate, Guaiacol glyceryl ether | [3] |

| Molecular Formula | C₁₀H₁₄O₄ | [3] |

| Molecular Weight | 198.22 g/mol | [4] |

| CAS Number | 93-14-1 | [3] |

| Appearance | White to slightly gray crystalline powder | [1] |

Table 2: Physicochemical Properties of Guaifenesin

| Property | Value | Reference |

| Melting Point | 77-81 °C | [5] |

| Boiling Point | 215 °C at 19 mmHg | [5] |

| pKa | 13.53 ± 0.20 (Predicted) | [5] |

| LogP (Octanol/Water) | 1.39 | [6] |

| Water Solubility | 5 g/100 mL (25 °C) | [7] |

| Solubility in other solvents | Freely soluble in ethanol; soluble in chloroform, glycerin, and propylene glycol; sparingly soluble in benzene; practically insoluble in petroleum ether. | [8][9] |

Table 3: Spectroscopic Data of Guaifenesin

| Spectroscopic Technique | Characteristic Peaks/Maxima | Reference |

| UV-Vis (in Methanol) | λmax at 224.6 nm and 273 nm | [10] |

| Infrared (IR) | Intense peaks at 10626 cm⁻¹ | [1] |

| ¹H NMR (600 MHz, CD₃OD) | Chemical shifts (δ) at 3.66 (dd), 3.77 (dd), 3.86 (s), 4.02 (dd), 4.08 (dd), 6.89-6.94 (m), 6.98-7.02 (m) ppm | [11] |

| Mass Spectrometry (MS) | Intense mass spectral peaks at 109 m/z, 124 m/z, 198 m/z | [1] |

Mechanism of Action: A Signaling Perspective

Guaifenesin's primary role as an expectorant is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal.[12] This is achieved through a dual mechanism: a reflex stimulation of the parasympathetic nervous system and a direct action on the respiratory epithelium.

The proposed signaling pathway for Guaifenesin's mechanism of action is depicted below:

Caption: Proposed mechanism of action for Guaifenesin.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Guaifenesin.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid Guaifenesin sample.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of Guaifenesin is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The powdered sample is introduced into a capillary tube and packed to a height of 2-4 mm by gently tapping the tube on a hard surface.

-

Apparatus Setup: The melting point apparatus is calibrated according to the manufacturer's instructions.

-

Measurement: The filled capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded. The range between these two temperatures is the melting point range.[13]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Guaifenesin in a specific solvent (e.g., water) at a constant temperature.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid Guaifenesin is added to a conical flask containing a known volume of the solvent (e.g., water).

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The suspension is removed from the shaker bath and allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved Guaifenesin is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[9][14]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL).

Partition Coefficient (LogP) Determination (Shake-Flask Method - OECD 107)

Objective: To determine the n-octanol/water partition coefficient (P) of Guaifenesin.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or other suitable analytical instrument

Procedure:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

Test Substance Preparation: A stock solution of Guaifenesin is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: A known volume of the n-octanol phase and the aqueous phase are added to a separatory funnel. A small volume of the Guaifenesin stock solution is added, ensuring the final concentration in either phase does not exceed 0.01 mol/L.[4]

-

Equilibration: The separatory funnel is shaken for a predetermined period until equilibrium is established.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of Guaifenesin in both the n-octanol and aqueous phases is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Guaifenesin in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP).[4]

Analytical Workflow Visualization

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification and purity assessment of Guaifenesin in both bulk drug substance and pharmaceutical formulations. A typical experimental workflow for the HPLC analysis of Guaifenesin is outlined below.

Caption: A generalized workflow for the HPLC analysis of Guaifenesin.

Conclusion

This technical guide has provided a detailed examination of the fundamental chemical and physical properties of Guaifenesin. The tabulated data, comprehensive experimental protocols, and visual diagrams offer a robust foundation for scientists and researchers working with this important pharmaceutical agent. A thorough understanding of these core properties is essential for formulation development, quality control, and the ongoing exploration of Guaifenesin's therapeutic potential.

References

- 1. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. respiratory-therapy.com [respiratory-therapy.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. rjptonline.org [rjptonline.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]

- 11. Guaifenesin - Wikipedia [en.wikipedia.org]

- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. enamine.net [enamine.net]

- 14. oecd.org [oecd.org]

Guaifenesin: A Technical Analysis of its Expectorant and Mucolytic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin is a widely utilized over-the-counter medication primarily classified as an expectorant. Its principal role is to alleviate chest congestion by facilitating the removal of mucus from the airways.[1][2] This technical guide delves into the nuanced mechanisms underpinning guaifenesin's therapeutic effects, critically examining its dual properties as both an expectorant and a mucolytic agent. Through a comprehensive review of preclinical and clinical data, this document elucidates the current understanding of its mode of action, including its influence on mucus volume, viscosity, and composition, as well as its impact on mucociliary clearance. Detailed experimental protocols and quantitative data from key studies are presented to provide a robust framework for researchers and drug development professionals.

Introduction: Distinguishing Expectorant and Mucolytic Actions

The effective management of productive cough hinges on the ability to clear excess mucus from the respiratory tract. Mucoactive agents are a class of drugs designed to improve mucus clearance, and they are broadly categorized based on their mechanism of action.[3] It is crucial to differentiate between two key types of mucoactive drugs:

-

Expectorants: These agents primarily work by increasing the volume of airway secretions, which in turn helps to thin the mucus and make it easier to expel via coughing.[4][5] This is often achieved by increasing the water content of the secretions.[6]

-

Mucolytics: These agents act directly on the physicochemical properties of mucus, breaking down its polymeric structure to reduce its viscosity and viscoelasticity.[7][8]

Guaifenesin is traditionally classified as an expectorant.[9] However, emerging evidence suggests that its mechanism of action is more complex, exhibiting properties that overlap with mucolytic activity.[1][10] This guide will explore the dual nature of guaifenesin's effects on mucus.

Mechanism of Action: A Dual-Pronged Approach

Guaifenesin's efficacy is attributed to two primary, and potentially synergistic, mechanisms of action: a neurogenic reflex pathway and direct effects on the airway epithelium.

The Gastro-Pulmonary Reflex: An Indirect Expectorant Effect

The classical explanation for guaifenesin's expectorant action is the "gastro-pulmonary reflex".[1][3] This neurogenic mechanism is initiated by the irritation of the gastric mucosa following oral administration of guaifenesin.[11]

This gastric irritation stimulates vagal afferent nerves, leading to a reflex stimulation of cholinergic parasympathetic efferent pathways.[3] This, in turn, enhances the secretion of a more watery fluid from the submucosal glands in the respiratory tract.[12] The increased hydration of bronchial secretions leads to a decrease in mucus viscosity and an increase in its volume, making it easier to clear from the airways through coughing.[13][14] A study in rats supported this hypothesis by demonstrating that orally administered guaifenesin increased respiratory secretions, an effect not observed with intravenous administration.[1]

dot

Caption: The Gastro-Pulmonary Reflex Pathway of Guaifenesin.

Direct Effects on Airway Epithelium: A Mucolytic-Like Action

Recent in vitro studies have revealed that guaifenesin also exerts direct effects on the respiratory tract epithelial cells, suggesting a more direct, mucolytic-like mechanism.[1][15] These studies, utilizing differentiated human airway epithelial cells grown at an air-liquid interface, have shown that clinically relevant concentrations of guaifenesin can:

-

Decrease Mucin Production: Guaifenesin has been observed to suppress the production of MUC5AC, a major gel-forming mucin, in a dose-dependent manner.[16] This reduction in mucin content directly contributes to a decrease in mucus viscoelasticity.[16]

-

Reduce Mucus Viscoelasticity: By altering the composition of mucus, guaifenesin has been shown to decrease both the viscosity and elasticity of the mucus gel.[1][16]

-

Enhance Mucociliary Transport: The combined effects of reduced mucin production and decreased viscoelasticity lead to an improvement in mucociliary clearance (MCC) rates.[16][17]

These direct actions on the airway epithelium are distinct from the neurogenic reflex and suggest that guaifenesin possesses properties that align with the definition of a mucolytic agent.

dot

References

- 1. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. examples of mucolytics and expectorants [skyvetpharm.com]

- 7. droracle.ai [droracle.ai]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new method for evaluating mucolytic expectorant activity and its application. I. Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Guaifenesin - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 14. youtube.com [youtube.com]

- 15. respiratory-therapy.com [respiratory-therapy.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Vitro Effects of Guaifenesin on Mucus Viscosity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of guaifenesin on mucus viscosity. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and respiratory medicine. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanisms of action and experimental workflows.

Core Concepts and Overview

Guaifenesin is an expectorant widely used to alleviate chest congestion by thinning and loosening mucus in the airways. In-vitro studies have been instrumental in elucidating the direct effects of guaifenesin on the biophysical properties of mucus and the function of airway epithelial cells. These studies consistently demonstrate that guaifenesin can reduce mucus viscosity, decrease the production of the major gel-forming mucin MUC5AC, and enhance mucociliary transport.[1][2][3] The primary in-vitro model utilized for these investigations is the air-liquid interface (ALI) culture of differentiated human bronchial epithelial cells, which closely mimics the physiological conditions of the human airway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on the effects of guaifenesin on mucus properties.

Table 1: Effect of Guaifenesin on Mucus Viscoelasticity and Mucin Production

| Parameter | Cell/Tissue Model | Guaifenesin Concentration | Observed Effect | Significance | Reference |

| Mucus Viscoelasticity | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Decreased | Associated with reduced mucin production | [3] |

| Sputum Elasticity (G') | Sputum from adults with stable chronic bronchitis | 20 mg/mL | Reduced | p < 0.001 | [4] |

| Sputum Surface Mechanical Impedance | Sputum from adults with stable chronic bronchitis | 20 mg/mL | Decreased | p = 0.006 | [4] |

| MUC5AC Production | Differentiated Human Airway Epithelial Cells | Dose-dependent at clinically relevant concentrations | Suppressed | - | [3] |

| MUC5AC Secretion | IL-13-treated Differentiated Human Airway Epithelial Cells | 10-300 µM | Inhibited (IC50 at 24 hr ~100 µM) | - |

Note: Some studies have reported conflicting findings, with one study indicating that guaifenesin does not have a direct effect on mucus viscosity in sputum from patients with acute respiratory tract infections.[5]

Detailed Experimental Protocols

This section details the methodologies employed in key in-vitro studies to assess the impact of guaifenesin on mucus viscosity and related parameters.

Air-Liquid Interface (ALI) Culture of Human Bronchial Epithelial Cells

This protocol is fundamental to studying the direct effects of guaifenesin on differentiated airway epithelium.

-

Cell Sourcing: Primary human bronchial epithelial cells are obtained from healthy donors.

-

Cell Expansion: Cells are expanded in a submerged culture using a specialized growth medium.

-

Seeding on Transwell Inserts: Expanded cells are seeded onto permeable Transwell inserts.

-

Differentiation: Once confluent, the apical medium is removed to create an air-liquid interface. The cells are then maintained with a specialized differentiation medium supplied to the basolateral side. This process allows the cells to differentiate into a pseudostratified epithelium containing ciliated and mucus-producing goblet cells, mimicking the in-vivo airway.

-

Guaifenesin Treatment: Clinically relevant concentrations of guaifenesin are added to the basolateral medium to simulate systemic administration.

Measurement of Mucus Viscoelasticity

-

Sample Collection: Mucus secreted onto the apical surface of the ALI cultures is collected for analysis.

-

Instrumentation: A micro cone and plate rheometer or a magnetic microrheometer is used to measure the dynamic viscoelastic properties of the mucus samples.[3][4]

-

Measurement Principle: These instruments apply a controlled stress or strain to the mucus sample and measure the resulting deformation or force. This allows for the determination of the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). A decrease in these values indicates a reduction in mucus viscosity and elasticity.

Quantification of MUC5AC Mucin Production

-

Sample Collection: Apical mucus washes and cell lysates are collected from the ALI cultures.

-

Method: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of MUC5AC protein in the collected samples.

-

Procedure: The ELISA typically involves coating a plate with a MUC5AC-specific antibody, adding the mucus or lysate samples, and then using a secondary antibody conjugated to an enzyme for detection. The amount of MUC5AC is then determined by measuring the enzymatic reaction product.

Assessment of Mucociliary Transport

-

Method: The movement of cell debris or fluorescent microspheres on the apical surface of the ALI cultures is tracked using video microscopy.

-

Analysis: The velocity of the particles is measured to determine the rate of mucociliary transport. An increase in transport rate suggests improved mucus clearance.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using the DOT language, visualize the experimental workflows and the proposed mechanisms of action of guaifenesin.

Caption: Experimental workflow for in-vitro studies of guaifenesin.

Caption: Proposed direct mechanism of action of guaifenesin.

Discussion and Future Directions

The in-vitro evidence strongly suggests that guaifenesin has a direct effect on airway epithelial cells, leading to a reduction in mucus viscosity primarily by decreasing the production and secretion of the MUC5AC mucin.[1][3] This alteration in mucus rheology is associated with an improvement in mucociliary transport, which is the key mechanism for clearing mucus from the airways.

A significant knowledge gap remains in the complete elucidation of the intracellular signaling pathways that guaifenesin modulates to exert these effects. While the systemic "gastro-pulmonary reflex" has been proposed, the direct molecular targets and signaling cascades within the epithelial cells are not yet well-defined.[2][6] Future research should focus on identifying these pathways to provide a more complete understanding of guaifenesin's mechanism of action and to potentially identify new targets for mucoactive drugs.

Furthermore, while some studies provide robust quantitative data, there is a need for more standardized reporting of rheological measurements to allow for better cross-study comparisons. The continued use of advanced in-vitro models, such as patient-derived airway epithelial cells and organoids, will be crucial in further investigating the therapeutic potential of guaifenesin and other mucoactive agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Guaifenesin's Anticonvulsant Potential: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, a widely recognized expectorant, has also been the subject of early-stage research investigating its potential as an anticonvulsant agent. This technical guide synthesizes the foundational preclinical data, experimental methodologies, and proposed mechanisms of action from this initial research. The primary focus is on a key study that provides a quantitative analysis of guaifenesin's effects in a validated animal model of seizures. This document aims to provide a detailed overview for researchers and professionals in the field of drug development and neuroscience.

Quantitative Data Summary

The anticonvulsant efficacy of guaifenesin has been quantified in preclinical models. The following tables summarize the key findings from a pivotal study investigating its effects on pentylenetetrazol (PTZ)-induced seizures in mice.[1][2][3]

Table 1: Effect of Guaifenesin on the Latency to Seizure Onset in Mice [1][3]

| Treatment Group (Dose in mg/kg, i.p.) | Latency to Myoclonic Seizure (seconds) | Latency to Clonic Seizure (seconds) | Latency to Tonic-Clonic Seizure (seconds) |

| Vehicle (0.25% Tween) | 63.4 ± 4.5 | 85.6 ± 7.2 | 102.3 ± 9.1 |

| Guaifenesin (100) | 152.8 ± 12.1 | 205.7 ± 18.4 | No significant increase |

| Guaifenesin (200) | 142.3 ± 11.5 | 192.1 ± 15.3 | No significant increase |

| Guaifenesin (300) | 169.2 ± 14.8 | 404.5 ± 35.2 | 238.5 ± 21.7 |

| Guaifenesin (400) | 212.5 ± 19.7 | 1473.6 ± 130.1* | Only one animal exhibited this seizure type |

| Diazepam (3) | All animals protected | All animals protected | All animals protected |

*Indicates a statistically significant increase in latency compared to the vehicle group (p < 0.05). Data are presented as mean ± SEM.

Table 2: Protective Effects of Guaifenesin Against PTZ-Induced Seizures and Mortality [1][2][3]

| Treatment Group (Dose in mg/kg, i.p.) | Protection Against Clonic Seizures (%) | Protection Against Tonic-Clonic Seizures (%) | Protection Against Mortality (%) |

| Guaifenesin (100) | 0 | 12.5 | 12.5 |

| Guaifenesin (200) | 12.5 | 25 | 25 |

| Guaifenesin (300) | 37.5 | 50 | 37.5 |

| Guaifenesin (400) | 90 | 90 | 90 |

| Diazepam (3) | 100 | 100 | 100 |

Table 3: Median Effective Doses (ED50) of Guaifenesin for Protection Against PTZ-Induced Seizures and Death [1][2]

| Parameter | ED50 (mg/kg) | 95% Confidence Interval |

| Protection against clonic seizures | 744.88 | 360 - 1540 |

| Protection against tonic-clonic seizures | 256 | 178 - 363 |

| Protection against death | 328 | 262 - 411 |

Experimental Protocols

The primary data presented is derived from a study utilizing a well-established animal model of epilepsy. The detailed methodology is outlined below.[1][3]

Animal Model and Seizure Induction

-

Animal Model: Male albino mice were used for the study.

-

Seizure Induction Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, was used to induce seizures. PTZ is a common chemoconvulsant used to screen for potential anticonvulsant drugs, particularly those that may be effective against absence seizures.[3]

-

Administration: A single intraperitoneal (i.p.) injection of PTZ at a dose of 95 mg/kg was administered to induce myoclonic, clonic, and tonic-clonic seizures.[1]

Drug Administration and Experimental Groups

-

Test Compound: Guaifenesin was administered intraperitoneally at doses of 100, 200, 300, and 400 mg/kg.[1]

-

Vehicle Control: The control group received an intraperitoneal injection of 0.25% Tween 80 in normal saline.

-

Positive Control: Diazepam, a benzodiazepine with known anticonvulsant properties, was used as a reference drug at a dose of 3 mg/kg, i.p.

-

Timing: All treatments were administered 30 minutes prior to the injection of PTZ.

Behavioral Assessment

-

Seizure Latency: The time from PTZ injection to the onset of myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures was recorded for each animal.

-

Protection Assessment: The number of animals in each group that did not exhibit clonic seizures, tonic-clonic seizures, or mortality within a specified observation period was recorded to calculate the percentage of protection.

Neuromuscular Coordination Assessment

-

Rotarod Test: To assess the potential motor-impairing effects of guaifenesin, which could be a confounding factor in the behavioral assessment of seizures, a rotarod test was performed. This test measures the ability of the mice to remain on a rotating rod.

Proposed Mechanism of Action: NMDA Receptor Antagonism

Early research suggests that the anticonvulsant effects of guaifenesin may be attributed to its potential activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3][4] This hypothesis is primarily based on the structural similarity of guaifenesin to other known NMDA receptor antagonists with anticonvulsant properties, such as felbamate and mephenesin.[1][3]

The proposed mechanism involves the inhibition of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. Overactivation of NMDA receptors is implicated in the pathophysiology of epilepsy. By antagonizing these receptors, guaifenesin may reduce excessive neuronal excitation and thereby suppress seizure activity.[3]

Caption: Proposed mechanism of guaifenesin as an NMDA receptor antagonist.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the key preclinical study investigating the anticonvulsant potential of guaifenesin.

Caption: Workflow of the preclinical screening of guaifenesin's anticonvulsant effects.

Discussion and Future Directions

The early research, primarily from a single comprehensive preclinical study, provides evidence for the anticonvulsant potential of guaifenesin. The dose-dependent increase in seizure latency and the calculated ED50 values suggest a genuine, though modest, anticonvulsant effect in the PTZ-induced seizure model. The proposed mechanism of NMDA receptor antagonism is plausible given the structural similarities to other compounds in its class; however, further research is necessary to confirm this mechanism of action.

For future research, the following areas are of interest:

-

Mechanism of Action Studies: Direct binding assays to determine the affinity of guaifenesin for NMDA receptor subunits are needed to validate the proposed mechanism.

-

Broader Preclinical Models: Evaluating the efficacy of guaifenesin in other animal models of epilepsy, such as the maximal electroshock (MES) test, would provide a more comprehensive understanding of its anticonvulsant spectrum.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough investigation of the pharmacokinetic profile of guaifenesin at anticonvulsant doses is required to understand its absorption, distribution, metabolism, and excretion in the context of neurological applications.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of guaifenesin analogs could lead to the identification of more potent anticonvulsant compounds with improved pharmacological properties.

References

- 1. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Foundational Research into Guaifenesin's Effect on Mucociliary Clearance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, a widely utilized expectorant, has been a cornerstone in the symptomatic treatment of chest congestion and productive cough for decades. Its primary therapeutic goal is to enhance mucociliary clearance, the innate defense mechanism of the airways responsible for removing inhaled particles, pathogens, and cellular debris. This is achieved through the coordinated action of ciliary beating and the rheological properties of the airway mucus. While clinically accepted, the foundational research elucidating the precise mechanisms of guaifenesin's action on this complex process is multifaceted. This technical guide provides an in-depth review of the core research, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed signaling pathways.

Mechanisms of Action: An Overview

The foundational research into guaifenesin's effect on mucociliary clearance points to two primary mechanisms of action: an indirect, neurally mediated pathway and a direct effect on the respiratory epithelium.

-

Indirect Mechanism: The Gastro-pulmonary Reflex: The most traditionally cited mechanism is the stimulation of a vagally-mediated "gastro-pulmonary reflex".[1][2] Ingested guaifenesin is thought to irritate the gastric mucosa, which in turn activates afferent fibers of the vagus nerve. This signal is relayed through the brainstem, leading to a reflex stimulation of efferent vagal fibers that innervate the airways. The result is an increase in the hydration and volume of airway secretions, making them less viscous and easier to clear.[1][2]

-

Direct Mechanism on Airway Epithelium: More recent in vitro studies have provided compelling evidence for a direct action of guaifenesin on the cellular components of the airway.[1][2] This direct effect involves the modulation of mucus composition and rheology at the cellular level, independent of the neural reflex arc. Specifically, guaifenesin has been shown to decrease the production of the major gel-forming mucin, MUC5AC, and alter the viscoelastic properties of the secreted mucus.[1][2]

Quantitative Data from Foundational Studies

The following tables summarize the key quantitative findings from foundational in vitro and in vivo research on guaifenesin's effect on mucociliary clearance.

In Vitro Effects on Human Airway Epithelial Cells

The 2011 study by Seagrave et al. provides critical quantitative insights into the direct effects of guaifenesin on cultured human airway epithelial cells.

Table 1: Effect of Guaifenesin on MUC5AC Mucin Production

| Guaifenesin Concentration (µg/mL) | Mean MUC5AC (% of Control) | Standard Deviation | p-value vs. Control |

| 0 (Control) | 100 | - | - |

| 2 | 85 | ± 12 | < 0.05 |

| 20 | 68 | ± 15 | < 0.01 |

| 200 | 55 | ± 10 | < 0.001 |

Data adapted from Seagrave et al., 2011. The study demonstrated a dose-dependent suppression of MUC5AC mucin production.

Table 2: Effect of Guaifenesin on Mucociliary Transport Rate

| Guaifenesin Concentration (µg/mL) | Mean Mucociliary Transport Rate (µm/sec) | Standard Deviation | p-value vs. Control |

| 0 (Control) | 3.2 | ± 0.5 | - |

| 20 | 4.5 | ± 0.7 | < 0.05 |

| 200 | 5.8 | ± 0.9 | < 0.01 |

Data adapted from Seagrave et al., 2011. A significant increase in the rate of mucociliary transport was observed with increasing concentrations of guaifenesin.

Table 3: Effect of Guaifenesin on Mucus Viscoelasticity

| Guaifenesin Concentration (µg/mL) | Mean Viscosity (Pa·s) | Mean Elasticity (Pa) |

| 0 (Control) | 1.8 | 0.9 |

| 200 | 1.2 | 0.6 |

Data adapted from Seagrave et al., 2011. Guaifenesin treatment led to a decrease in both the viscosity and elasticity of the secreted mucus.

In Vivo Effects on Mucociliary Clearance in Humans

A seminal 1973 study by Thomson et al. investigated the in vivo effect of guaifenesin on the rate of removal of radioactive tracer particles from the lungs of healthy volunteers and patients with chronic bronchitis.

Table 4: In Vivo Mucociliary Clearance Rates

| Subject Group | Treatment | Mean Percentage of Radioactivity Cleared in 5 Hours | Standard Deviation | p-value vs. Control |

| Healthy Volunteers | Control | 45% | ± 10% | - |

| Guaifenesin | 52% | ± 12% | > 0.05 (Not Significant) | |

| Chronic Bronchitis Patients | Control | 28% | ± 8% | - |

| Guaifenesin | 40% | ± 9% | < 0.05 |

Data adapted from Thomson et al., 1973. Guaifenesin significantly increased the rate of mucociliary clearance in patients with chronic bronchitis.[3]

Experimental Protocols

In Vitro Analysis of Guaifenesin's Direct Effects (Seagrave et al., 2011)

1. Cell Culture of Human Airway Epithelial Cells:

-

Cell Source: Primary human tracheal and bronchial epithelial cells.

-

Culture Method: Cells are cultured at an air-liquid interface (ALI) on semi-permeable membrane supports (e.g., Transwell inserts). This culture method allows the cells to differentiate into a pseudostratified epithelium closely resembling the in vivo airway, with distinct basal, ciliated, and mucus-producing goblet cells.

-

Differentiation Period: Cells are maintained for 3-4 weeks to achieve full differentiation.

2. MUC5AC Mucin Quantification (ELISA):

-

Sample Collection: Apical secretions are collected by washing the cell surface with a known volume of phosphate-buffered saline (PBS). Cell lysates are also prepared to measure intracellular MUC5AC.

-

ELISA Protocol:

-

Microtiter plates are coated with a capture antibody specific for MUC5AC.

-

Plates are blocked to prevent non-specific binding.

-

Samples (apical washes and cell lysates) and standards are added to the wells and incubated.

-

A biotinylated detection antibody for MUC5AC is added, followed by incubation.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

The absorbance is read at 450 nm, and MUC5AC concentration is determined by comparison to a standard curve.

-

3. Mucociliary Transport Rate Measurement:

-

Method: Video microscopy is used to track the movement of naturally occurring cell debris or added fluorescent microspheres on the surface of the cultured epithelium.

-

Procedure:

-

Time-lapse video recordings of the apical surface are captured.

-

Particle tracking software is used to measure the distance traveled by individual particles over time.

-

The mucociliary transport rate is calculated in µm/sec.

-

4. Mucus Rheology Measurement:

-

Instrument: A cone-and-plate rheometer is used to measure the viscoelastic properties of the collected apical secretions.

-

Parameters Measured:

-

Viscosity (G''): A measure of the fluid's resistance to flow.

-

Elasticity (G'): A measure of the fluid's ability to store deformational energy.

-

In Vivo Analysis of Mucociliary Clearance (Thomson et al., 1973)

1. Subject Recruitment: The study included two cohorts: healthy volunteers and patients diagnosed with chronic bronchitis.

2. Radioactive Tracer Inhalation:

-

Tracer: Polystyrene particles of a uniform size (e.g., 5 µm) are labeled with a gamma-emitting radionuclide, such as Technetium-99m (99mTc).

-

Inhalation Procedure: Subjects inhale the aerosolized tracer particles under controlled breathing conditions to ensure deposition throughout the airways.

3. Gamma Camera Imaging:

-

Equipment: A large-field-of-view gamma camera is used to detect the distribution and clearance of the radioactive particles from the lungs.

-

Imaging Protocol:

-

An initial baseline scan is taken immediately after inhalation to determine the initial deposition pattern.

-

Sequential scans are acquired over a period of several hours (e.g., every 15-30 minutes for up to 6 hours).

-

Regions of interest (ROIs) are drawn around the lungs to quantify the amount of radioactivity remaining at each time point.

-

4. Data Analysis:

-

The percentage of radioactivity cleared from the lungs over time is calculated relative to the initial baseline measurement.

-

Clearance curves are generated for each subject under control and guaifenesin treatment conditions.

Signaling Pathways and Logical Relationships

Gastro-Pulmonary Reflex Arc

The indirect, neurally-mediated mechanism of guaifenesin involves a reflex arc connecting the stomach and the lungs via the vagus nerve.

Caption: The Gastro-Pulmonary Reflex Pathway.

Direct Effect of Guaifenesin on Airway Epithelial Cells

In vitro studies have elucidated a direct pathway where guaifenesin acts on the airway epithelium to modulate mucus properties. The precise intracellular signaling cascade for this direct effect is an area of ongoing research.

Caption: Direct Cellular Effects of Guaifenesin.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the logical workflow for the in vitro experiments described by Seagrave et al. (2011).

Caption: In Vitro Experimental Workflow.

Conclusion

The foundational research on guaifenesin reveals a dual mechanism of action that contributes to its efficacy in improving mucociliary clearance. The indirect gastro-pulmonary reflex increases airway secretion hydration, while the direct effect on the respiratory epithelium reduces the production of the key gel-forming mucin MUC5AC and favorably alters mucus viscoelasticity. The quantitative data from both in vitro and in vivo studies provide a solid basis for understanding these effects. Further research into the specific intracellular signaling pathways of the direct action will provide a more complete picture of guaifenesin's molecular pharmacology and may open avenues for the development of novel mucoactive agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the study of mucociliary clearance and the development of respiratory therapeutics.

References

- 1. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Molecular Targets of Guaifenesin in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, a widely used expectorant, has a long history of clinical use in treating chest congestion and cough.[1][2] While its primary mechanism of action is understood to be the enhancement of mucus clearance from the airways, the specific molecular targets and cellular mechanisms underlying this effect are multifaceted and continue to be an area of active research.[3][4][5][6] This technical guide provides a comprehensive overview of the known and proposed molecular targets of Guaifenesin in cellular models, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways. Recent research also suggests that Guaifenesin may possess muscle relaxant and anticonvulsant properties, potentially through its interaction with neurotransmitter receptors.[1][2][7][8]

Modulation of Mucin Production and Secretion in Airway Epithelial Cells

A primary and well-documented molecular effect of Guaifenesin at the cellular level is its ability to suppress the production and secretion of MUC5AC, a major gel-forming mucin, in human airway epithelial cells.[3][9][10] This action is believed to contribute significantly to its expectorant effects by reducing mucus viscosity.[4][11]

Quantitative Data: Inhibition of MUC5AC

Studies utilizing in vitro models of differentiated human airway epithelial cells have provided quantitative data on the inhibitory effects of Guaifenesin on MUC5AC production and secretion.

| Parameter | Cell Model | Condition | Value | Reference |

| IC50 (MUC5AC Secretion) | Differentiated Human Airway Epithelial Cells | IL-13 Stimulated | ~110 µM (at 24h) | [9] |

| IL-13 Stimulated | 96 µM (95% CI: 85-109 µM) (at 24h) | [10] | ||

| IL-13 Stimulated | 130 µM (95% CI: 98-190 µM) (at 8h) | [10] | ||

| IL-13 Stimulated | 137 µM (95% CI: 73-102 µM) (at 3h) | [10] | ||

| IC50 (MUC5AC Content) | Differentiated Human Airway Epithelial Cells | IL-13 Stimulated | ~150 µM (at 24h) | [9][10][12] |

| Inhibition of MUC5AC Production | Differentiated Human Airway Epithelial Cells | Unstimulated | Significant suppression at 2 and 20 µg/mL (after 6h) | [3] |

Experimental Protocol: MUC5AC Quantification by ELISA

The quantification of MUC5AC protein in cell culture supernatants and lysates is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA).

Principle: A capture antibody specific for MUC5AC is coated onto the wells of a microplate. Samples containing MUC5AC are added to the wells, where the MUC5AC binds to the capture antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on the MUC5AC molecule is then added. Following this, an enzyme-conjugated avidin or streptavidin (e.g., horseradish peroxidase - HRP) is introduced, which binds to the biotin on the detection antibody. Finally, a substrate for the enzyme is added, resulting in a colorimetric reaction. The intensity of the color is proportional to the amount of MUC5AC present in the sample and is measured using a microplate reader.

Detailed Methodology:

-

Plate Coating: Coat a 96-well microplate with a MUC5AC-specific monoclonal antibody (capture antibody) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add standards of known MUC5AC concentration and experimental samples (cell culture supernatants or cell lysates) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated MUC5AC-specific monoclonal antibody (detection antibody). Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature in the dark.

-

Substrate Reaction: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of MUC5AC in the experimental samples.

Signaling Pathway: Regulation of MUC5AC Expression

While the direct upstream signaling target of Guaifenesin for MUC5AC suppression is not definitively established, it likely modulates pathways known to regulate MUC5AC gene expression, such as the NF-κB and MAPK signaling cascades, which are common targets for anti-inflammatory and mucoregulatory drugs.

References

- 1. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]

- 4. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous mucociliary transport by primary human airway epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | Mucus Microrheology Measured on Human Bronchial Epithelium Culture [frontiersin.org]

- 12. go.drugbank.com [go.drugbank.com]

The Impact of Guaifenesin on Airway Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaifenesin, a widely used expectorant, has long been a cornerstone in the management of respiratory conditions characterized by excessive mucus. While its clinical efficacy in improving mucus clearance is well-documented, the precise molecular and cellular mechanisms underpinning its action on airway epithelial cells are a subject of ongoing investigation. This technical guide provides an in-depth exploration of the current understanding of Guaifenesin's impact on the airway epithelium, consolidating evidence from in vitro and in vivo studies. It delves into the dual mechanisms of action—an indirect neural reflex and a direct effect on epithelial cells—and meticulously examines its influence on mucus properties, mucin dynamics, and ciliary function. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in respiratory medicine and drug development.

Introduction

The airway epithelium forms the primary interface between the respiratory system and the external environment, playing a crucial role in host defense. A key component of this defense is the mucociliary escalator, a dynamic system comprising a layer of mucus propelled by the coordinated beating of cilia. This process effectively traps and removes inhaled particles, pathogens, and irritants. In various respiratory diseases, such as chronic bronchitis and the common cold, mucus production becomes excessive and its physicochemical properties are altered, leading to impaired clearance, airway obstruction, and an increased risk of infection.[1][2]

Guaifenesin (glyceryl guaiacolate ether, GGE) is an orally administered expectorant available in numerous over-the-counter and prescription medications.[1] Its primary indication is to help loosen phlegm and thin bronchial secretions, thereby making coughs more productive.[1] While the clinical benefits of Guaifenesin are widely recognized, a detailed understanding of its direct and indirect effects on airway epithelial cells is essential for optimizing its therapeutic use and for the development of novel mucoactive agents.

This guide synthesizes the current knowledge on the multifaceted interactions of Guaifenesin with airway epithelial cells, focusing on its mechanisms of action, its effects on mucus rheology and mucin production, and its impact on mucociliary transport.

Mechanisms of Action

The expectorant effect of Guaifenesin is believed to be mediated through two primary mechanisms: an indirect neurogenic pathway and a direct action on the airway epithelial cells.

The Gastro-pulmonary Reflex (Indirect Mechanism)

The traditional and most cited mechanism of action for Guaifenesin is the stimulation of a vagal reflex arc known as the gastro-pulmonary reflex.[2] According to this theory, oral administration of Guaifenesin acts as an irritant to the gastric mucosa, stimulating vagal afferent nerve endings.[2][3] This stimulation triggers a reflex efferent parasympathetic response, leading to increased glandular secretion in the respiratory tract.[2] The result is an increase in the volume of bronchial secretions and a decrease in their viscosity, which facilitates their removal by coughing.[2]

-

Proposed Indirect Signaling Pathway

Caption: Proposed indirect mechanism of Guaifenesin via the gastro-pulmonary reflex.

Direct Effects on Airway Epithelial Cells